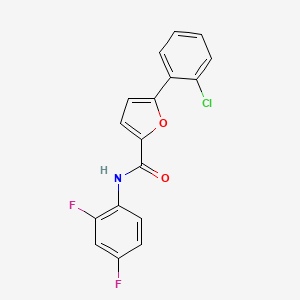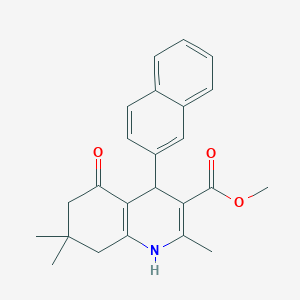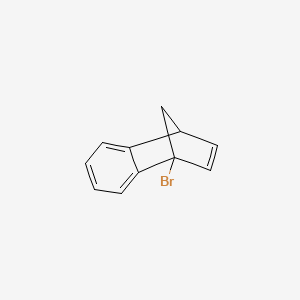
4-(4-Isopropylbenzylideneamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropylbenzylideneamino)phenol is an organic compound with the molecular formula C16H17NO. It is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring, and an imine group linked to another aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylbenzylideneamino)phenol typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-aminophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isopropylbenzylideneamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.
Reduction: Sodium borohydride (NaBH4) or hydrogenation catalysts can be used for reducing imines to amines.
Substitution: Halogenation can be carried out using halogens (e.g., bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4-Isopropylbenzylideneamino)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-(4-Isopropylbenzylideneamino)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals. The imine group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N-(4-Phenyl-1-piperazinyl)propanimidoyl)phenol
- 4-(N-(4-Phenyl-1-piperazinyl)ethanimidoyl)phenol
- 4-Nitro-2-(4-phenyl-8-quinolyliminomethyl)phenol
- 4-((4-Phenyl-1-piperazinyl)iminomethyl)phenol
Uniqueness
4-(4-Isopropylbenzylideneamino)phenol is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and an imine group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
139600-06-9 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-[(4-propan-2-ylphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16(18)10-8-15/h3-12,18H,1-2H3 |
Clave InChI |
NRPJLMMBEGUBFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


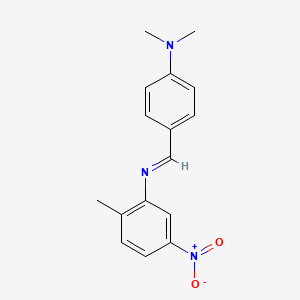
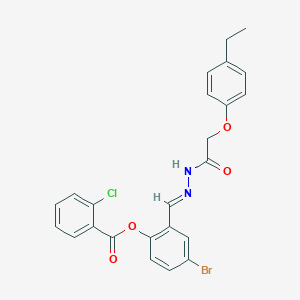

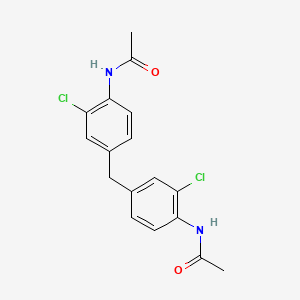
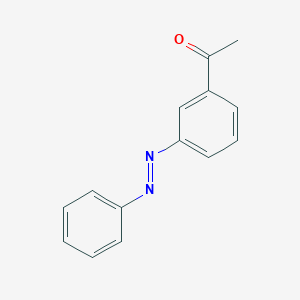


![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
